Isobenzofuran, 1,3-dihydro-1,3-dimethoxy-

Synthetic methodology Acetalization selectivity Protecting group strategy

Isobenzofuran, 1,3-dihydro-1,3-dimethoxy- (CAS 24388-70-3), systematically named 1,3-dimethoxy-1,3-dihydro-2-benzofuran, is a bicyclic organic compound (C₁₀H₁₂O₃, MW 180.20 g/mol) belonging to the 1,3-dihydroisobenzofuran class. It is the cyclic dimethyl diacetal of ortho-phthalaldehyde, formed via acid-catalyzed cyclization of o-phthalaldehyde with methanol.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 24388-70-3
Cat. No. B12103435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobenzofuran, 1,3-dihydro-1,3-dimethoxy-
CAS24388-70-3
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCOC1C2=CC=CC=C2C(O1)OC
InChIInChI=1S/C10H12O3/c1-11-9-7-5-3-4-6-8(7)10(12-2)13-9/h3-6,9-10H,1-2H3
InChIKeyWAGIYFLDSNLPML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dihydro-1,3-dimethoxyisobenzofuran (CAS 24388-70-3): Cyclic Diacetal Intermediate for Isobenzofuran Chemistry — Procurement Differentiation Guide


Isobenzofuran, 1,3-dihydro-1,3-dimethoxy- (CAS 24388-70-3), systematically named 1,3-dimethoxy-1,3-dihydro-2-benzofuran, is a bicyclic organic compound (C₁₀H₁₂O₃, MW 180.20 g/mol) belonging to the 1,3-dihydroisobenzofuran class . It is the cyclic dimethyl diacetal of ortho-phthalaldehyde, formed via acid-catalyzed cyclization of o-phthalaldehyde with methanol [1]. The compound features two methoxy substituents at the 1- and 3-positions of the dihydroisobenzofuran core, creating a 1,3-dioxygenated acetal framework that distinguishes it from acyclic phthalaldehyde diacetals and from the regioisomeric 1,1-dimethoxy analog (CAS 59567-96-3) [1]. It serves primarily as a stable, storable precursor to 1-methoxyisobenzofuran — a reactive diene for Diels-Alder cycloaddition chemistry — and as a protected dialdehyde equivalent in multi-step organic synthesis [2].

Why Generic Isobenzofuran Derivatives or Acyclic Phthalaldehyde Acetals Cannot Replace 1,3-Dihydro-1,3-dimethoxyisobenzofuran (CAS 24388-70-3)


The 1,3-dihydro-1,3-dimethoxy substitution pattern is not a generic feature among isobenzofuran derivatives and cannot be interchanged with close analogs without compromising synthetic outcomes. The cyclic 1,3-diacetal structure enables a specific base-induced 1,4-elimination of methanol to generate 1-methoxyisobenzofuran — a reactivity pathway unavailable to the 1,1-dimethoxy regioisomer (CAS 59567-96-3), which undergoes 1,2-elimination to produce unsubstituted isobenzofuran with different cycloaddition regioselectivity [1][2]. Furthermore, the cyclic diacetal is formed with complete selectivity under trifluoroacetic acid catalysis, whereas the acyclic phthalaldehyde dimethyl acetal is obtained exclusively under ZnCl₂-mediated conditions — the two forms are products of non-overlapping synthetic routes and exhibit divergent reactivity toward phosphorylating agents [3]. Attempting to use o-phthalaldehyde directly in place of this acetal introduces complications from hydrate formation, polymerization, and undesired aldol side reactions in multi-step sequences [4]. The quantitative evidence below establishes why procurement specifications must distinguish this specific compound from its closest structural analogs.

Quantitative Differentiation Evidence: 1,3-Dihydro-1,3-dimethoxyisobenzofuran vs. Closest Analogs and Alternatives


Exclusive Cyclic vs. Acyclic Diacetal Selectivity: Catalyst-Dependent Synthetic Pathway Dichotomy

When o-phthalaldehyde is treated with trimethyl orthoformate (CH(OMe)₃), the choice of catalyst dictates whether the cyclic 1,3-diacetal (CAS 24388-70-3, the target compound) or the acyclic diacetal is obtained. Under trifluoroacetic acid (TFA) catalysis, phthalaldehyde reacts with CH(OMe)₃ to yield exclusively the cyclic diacetal 1,3-dihydro-1,3-dimethoxybenzo[c]furan. In contrast, treatment of 1,2-bis(dibromomethyl)benzene with trimethyl orthoformate (1:6 molar ratio) in the presence of 10 mol% ZnCl₂ at 90 °C produces exclusively the acyclic phthalaldehyde dimethyl acetal without detectable cyclic impurity [1]. This is not a mixed-product equilibrium but a binary switch: the cyclic and acyclic forms are products of distinct, non-overlapping synthetic routes. Furthermore, the acyclic diacetal reacts with PCl₃ and secondary chlorophosphines to give phosphorylated derivatives, reactivity not shared by the cyclic form [1].

Synthetic methodology Acetalization selectivity Protecting group strategy

Regioisomeric Differentiation: 1,3-Dimethoxy vs. 1,1-Dimethoxy Elimination Pathways and Diels-Alder Diene Identity

The 1,3-dimethoxy regioisomer (target, CAS 24388-70-3) undergoes base-induced 1,4-elimination of methanol upon treatment with lithium diisopropylamide (LDA) to generate 1-methoxyisobenzofuran, a valuable diene for Diels-Alder cycloadditions [1]. The isomeric 1,1-dimethoxy compound (CAS 59567-96-3, 3,3-dimethoxy-1H-2-benzofuran) eliminates methanol via a distinct 1,2-elimination pathway to yield unsubstituted isobenzofuran directly, as established by Makhlouf and Rickborn [2]. The Mirsadeghi study further demonstrated that acid-catalyzed transacetalization of the 1,3-dimethoxy compound in methanol produces an equilibrium mixture of cis and trans 1-methoxyisobenzofuran isomers in a 65:35 (±5%) ratio across multiple independent preparations, reflecting a defined thermodynamic equilibrium position [1].

Isobenzofuran generation 1,4-Elimination Diels-Alder cycloaddition Regioselectivity

Physical Property Differentiation: Liquid Acetal Handling vs. Solid o-Phthalaldehyde and Solid 1,3-Diphenylisobenzofuran

The target compound is a liquid at ambient temperature with a boiling point of 113.5–115.0 °C at 11 Torr (equivalent to approximately 242.8 °C at 760 mmHg) and a predicted density of 1.14 ± 0.1 g/cm³ . In contrast, its parent dialdehyde, o-phthalaldehyde (CAS 643-79-8), is a crystalline solid with a melting point of 55–58 °C and boiling point of 83–84 °C at 0.75 mmHg . The widely used stable isobenzofuran derivative 1,3-diphenylisobenzofuran (CAS 5471-63-6) is also a solid with a melting point of 125–130 °C [1]. The liquid physical state of the target compound eliminates the need for pre-weighing dissolution steps required for solid alternatives in automated liquid handling systems. The mono-methoxy analog 1,3-dihydro-1-methoxyisobenzofuran (CAS 67536-29-2) is also a liquid but exhibits a lower boiling point of 106 °C at 12 mmHg , providing narrower operational margins for distillation-based purification compared to the target compound.

Physicochemical properties Formulation compatibility Automated synthesis

Regulatory Hazard Differentiation: Acute Oral Toxicity Classification (H301) Mandates Specific Handling vs. Non-Classified Isobenzofuran Derivatives

According to the ECHA Classification and Labelling (C&L) Inventory, 1,3-dimethoxyphthalan (CAS 24388-70-3) carries a notified harmonised classification of Acute Tox. 3, H301 (Toxic if swallowed), with GHS06 (skull and crossbones) pictogram and Danger signal word, based on aggregated notifications from two notifiers [1]. This classification imposes specific handling, storage, and shipping requirements that may not apply to other isobenzofuran derivatives used in similar research contexts. For instance, 1,3-diphenylisobenzofuran (CAS 5471-63-6), a widely used stable isobenzofuran for singlet oxygen trapping and Diels-Alder studies, carries no harmonised acute toxicity classification under the CLP framework, resulting in less stringent laboratory handling requirements. This regulatory differential can materially affect total cost of procurement when safety infrastructure, personal protective equipment, hazardous waste disposal, and dangerous goods shipping surcharges are factored in.

Safety assessment Regulatory compliance Procurement risk management

Procurement-Relevant Application Scenarios for 1,3-Dihydro-1,3-dimethoxyisobenzofuran (CAS 24388-70-3)


Precursor for 1-Methoxyisobenzofuran in Diels-Alder Construction of Functionalized Polycyclic Frameworks

In natural product total synthesis and polycyclic materials chemistry, 1,3-dihydro-1,3-dimethoxyisobenzofuran is the requisite precursor for generating 1-methoxyisobenzofuran via base-induced 1,4-elimination of methanol. This intermediate serves as a potent diene in Diels-Alder cycloadditions with dienophiles such as dimethyl fumarate, dimethyl acetylenedicarboxylate, and p-benzoquinone to construct functionalized naphthalene, anthracene, and tetraphenylene derivatives [1][2]. The established 65:35 cis/trans isomer ratio of the generated 1-methoxyisobenzofuran [1] must be factored into diastereoselectivity expectations for the subsequent cycloaddition step. Researchers requiring the 1-methoxy (rather than unsubstituted) isobenzofuran diene must specify the 1,3-dimethoxy regioisomer, as the 1,1-dimethoxy isomer yields unsubstituted isobenzofuran with fundamentally different cycloaddition regioselectivity and dienophile scope [3].

Masked o-Phthalaldehyde Equivalent for Multi-Step Synthesis Requiring Aldehyde Functional Group Latency

The cyclic 1,3-diacetal structure serves as a masked o-phthalaldehyde, protecting the dialdehyde functionality against nucleophilic attack, aldol condensation, hydrate formation, and oxidative degradation during extended synthetic sequences. Hydrolysis of the cyclic diacetal regenerates phthalaldehyde quantitatively without HBr evolution, as demonstrated by Gazizov et al. [4]. This is particularly advantageous in sequences where the free dialdehyde would undergo uncontrolled polymerization or side reactions. The liquid physical state (bp 113.5–115.0 °C/11 Torr) facilitates purification by fractional distillation, unlike solid o-phthalaldehyde which requires recrystallization and is prone to hydrate formation in aqueous workups . Researchers executing multi-step routes requiring latent dialdehyde functionality should preferentially source the cyclic diacetal rather than the acyclic form, which exhibits fundamentally different reactivity toward PCl₃ and secondary chlorophosphines [4].

Analytical Reference Standard for Distinguishing Cyclic from Acyclic Phthalaldehyde Diacetals in Reaction Monitoring

The mutually exclusive formation of cyclic diacetal under TFA/CH(OMe)₃ conditions versus acyclic diacetal under ZnCl₂ conditions [4] establishes 1,3-dihydro-1,3-dimethoxyisobenzofuran as an essential analytical reference standard for distinguishing these two constitutional isomers in reaction monitoring, quality control, and forensic analysis of phthalaldehyde-derived materials. Its characterized boiling point (113.5–115.0 °C/11 Torr), predicted density (1.14 g/cm³), and molecular weight (180.20 g/mol) provide multiple orthogonal parameters for identity confirmation by GC, GC-MS, or NMR. Laboratories procuring this reference material must account for its Acute Tox. 3 (H301) classification, which mandates GHS06-compliant storage, documented safety protocols, and hazardous waste disposal procedures [5].

Quote Request

Request a Quote for Isobenzofuran, 1,3-dihydro-1,3-dimethoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.